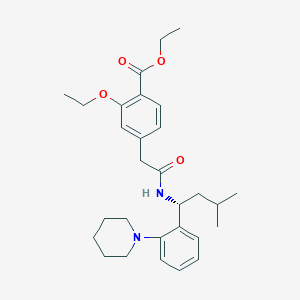

(R)-Éster Etílico de Repaglinida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl benzoate derivatives involves various chemical reactions, including Knoevenagel condensation, condensation with arylidinemalononitrile derivatives, and reactions with electrophilic reagents. For example, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized using a Knoevenagel condensation reaction of 4-methylbenzaldehyde and ethyl acetoacetate . Another example is the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which were prepared by interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques, including IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography . Theoretical vibrational frequencies and geometric parameters were also calculated using computational methods such as Ab Initio Hartree Fock and Density Functional Theory .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include the use of reagents such as ammonium thiocyanate, piperidine, trifluoroacetic acid, and FeCl3. The reactions often lead to the formation of intermediates that are further transformed into the final products. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves a condensation followed by H2/Pd/C reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the presence of functional groups. The compounds exhibit various degrees of solubility, crystallinity, and stability, which are important for their potential applications. The presence of groups such as the ethoxycarbonyl group on the benzene ring is crucial for biological activity, as seen in the case of the anti-juvenile hormone agent .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

Los ésteres de ácidos carboxílicos son ubicuos como precursores sintéticos útiles en la síntesis orgánica . Son bloques de construcción importantes en diversas reacciones químicas debido a su estructura y propiedades únicas .

Farmacéuticos

Los ésteres son motivos estructurales que ocurren comúnmente y que están encontrando aplicaciones crecientes en química medicinal debido a sus diversas bioactividades . Se pueden utilizar en la formulación de varios medicamentos y medicinas.

Industria Alimentaria

Los ésteres son conocidos por sus aromas agradables y a menudo son responsables de las fragancias características de las frutas y las flores . Por lo tanto, se pueden utilizar como agentes aromatizantes en la industria alimentaria .

Industria Cosmética

Similar a su uso en la industria alimentaria, los ésteres también se pueden utilizar en la industria cosmética debido a sus aromas agradables . Se pueden utilizar en la formulación de varios productos cosméticos.

Lubricantes

Los ésteres han sido reconocidos como compuestos orgánicos cruciales para aplicaciones industriales, incluido el uso en lubricantes . Se pueden utilizar en la formulación de varios tipos de lubricantes.

Aditivos para Biodiesel

Los ésteres también se pueden utilizar como aditivos en el biodiesel . Pueden ayudar a mejorar las propiedades del biodiesel, haciéndolo más eficiente y ecológico.

Mecanismo De Acción

Target of Action

Similar compounds like etomidate, an imidazole derivative, have been found to interact with specific γ-aminobutyric acid type a receptor subtypes in the central nervous system

Mode of Action

It’s known that esters can undergo hydrolysis under acidic or basic conditions . This process involves the breaking of the ester bond, resulting in the formation of an alcohol and a carboxylic acid or its salt . The exact interaction of ®-Repaglinide Ethyl Ester with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

For instance, ester bonds can be hydrolyzed stepwise, with the common degradation product being phthalic acid, which is finally converted to CO2 and H2O .

Pharmacokinetics

Similar compounds like eicosapentaenoic acid ethyl ester have been studied, and it was found that their pharmacokinetic profile demonstrated a slowly cleared, extensively distributed molecule with dose linearity and comparable exposures with bid and qd regimens .

Result of Action

It’s known that the hydrolysis of esters can lead to the formation of alcohols and carboxylic acids or their salts . These products can have various effects depending on their nature and the context of the reaction.

Action Environment

The action, efficacy, and stability of ®-Repaglinide Ethyl Ester can be influenced by various environmental factors. For instance, the hydrolysis of esters can be affected by the pH of the environment . Moreover, the presence of specific enzymes, such as esterases, can catalyze the hydrolysis of esters

Propiedades

IUPAC Name |

ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-5-34-27-19-22(14-15-24(27)29(33)35-6-2)20-28(32)30-25(18-21(3)4)23-12-8-9-13-26(23)31-16-10-7-11-17-31/h8-9,12-15,19,21,25H,5-7,10-11,16-18,20H2,1-4H3,(H,30,32)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCMVLQJMIXDSI-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)

![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)

![3-[(5-Chloro-2-thienyl)methyl]azetidine](/img/structure/B121569.png)

![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)

![3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B121588.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)